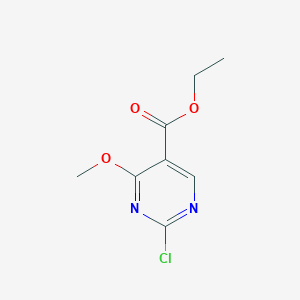![molecular formula C9H11BrN2 B1399682 N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine CAS No. 1342791-52-9](/img/structure/B1399682.png)
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
描述
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine: is an organic compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyclopropanamine group attached to the 2-position via a methyl bridge
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine typically begins with 5-bromopyridine and cyclopropanamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced forms, potentially altering the amine group to an amine or imine.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural features that can interact with biological targets.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its ability to coordinate with metals.
作用机制
The mechanism by which N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropanamine group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
N-[(5-chloropyridin-2-yl)methyl]cyclopropanamine: Similar structure but with a chlorine atom instead of bromine.
N-[(5-fluoropyridin-2-yl)methyl]cyclopropanamine: Contains a fluorine atom, offering different electronic properties.
N-[(5-iodopyridin-2-yl)methyl]cyclopropanamine: Features an iodine atom, which can affect the compound’s reactivity and interactions.
Uniqueness:
Bromine Atom: The presence of the bromine atom in N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine provides unique reactivity compared to its halogenated counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions.
Cyclopropanamine Group: The cyclopropanamine group imparts rigidity and specific steric properties, affecting the compound’s overall conformation and reactivity.
属性
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBMCOVJVBWJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


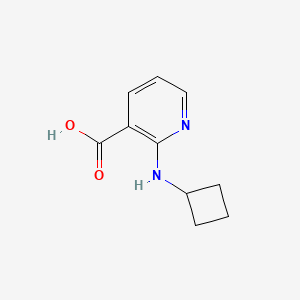
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
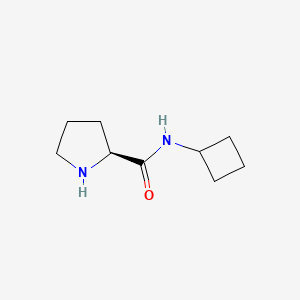

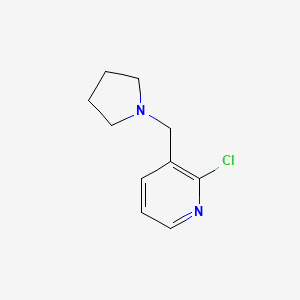
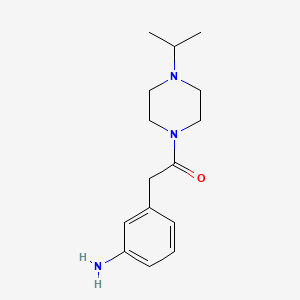

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
amine](/img/structure/B1399611.png)

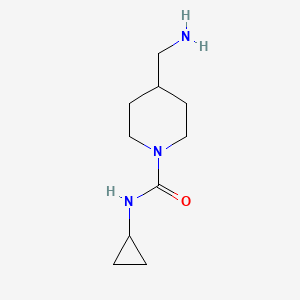
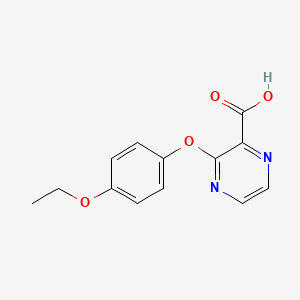
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
